molecular formula C15H15N3 B11870357 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine

2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine

Cat. No.: B11870357
M. Wt: 237.30 g/mol
InChI Key: PWTYSHQJKMAVEV-UHFFFAOYSA-N
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Description

2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a phenyl group at the 3-position and an ethanamine substituent at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine typically involves the cyclocondensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the use of a one-pot cyclocondensation reaction without the need for metal catalysts or highly sensitive Lewis acids . The reaction conditions often include heating the reactants in a suitable solvent, such as acetonitrile, to facilitate the formation of the imidazo[1,5-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method allows for rapid heating and uniform energy distribution, which can significantly reduce reaction times and improve overall productivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine substituent allows for further functionalization, making it a versatile scaffold for various applications.

Biological Activity

2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine, with the chemical formula C15H15N3 and CAS number 1017364-90-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H15N3
  • Molecular Weight : 237.30 g/mol
  • CAS Number : 1017364-90-7

Biological Activity Overview

The biological activities of this compound are primarily evaluated through its interactions with various biological targets. Preliminary studies suggest potential applications in treating neurological disorders and certain types of cancer.

Research indicates that this compound may interact with neurotransmitter systems and exhibit effects on cell proliferation. The following sections detail specific activities observed in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazo[1,5-a]pyridine derivatives, including this compound.

Case Studies

  • In Vitro Studies :
    • In a study evaluating various imidazopyridine derivatives, it was found that certain structural modifications led to enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7. The compound demonstrated an IC50 value indicative of significant activity against these cells .
  • Mechanistic Insights :
    • The compound's mechanism appears to involve the induction of apoptosis in cancer cells via the activation of caspase pathways .

Neuropharmacological Activity

The imidazopyridine scaffold has been associated with modulation of GABAergic systems, which are crucial in neurological function.

Neurotransmitter Interaction

Studies have shown that derivatives can enhance GABA receptor activity, suggesting potential use as anxiolytics or neuroprotective agents .

Antimicrobial Activity

While less explored, the antimicrobial properties of related compounds suggest that this compound may also exhibit antibacterial effects.

In Vitro Antibacterial Studies

Preliminary data indicate that certain derivatives within this class can inhibit bacterial growth against strains like Staphylococcus aureus and Escherichia coli .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/EffectivenessReference
AnticancerHeLa (cervical cancer)IC50 < 10 µM
AnticancerMCF-7 (breast cancer)IC50 < 15 µM
NeuropharmacologicalGABA receptorsEnhanced activity
AntibacterialStaphylococcus aureusMIC = 0.025 mg/mL
AntibacterialEscherichia coliMIC = 0.020 mg/mL

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2-(3-phenylimidazo[1,5-a]pyridin-1-yl)ethanamine

InChI

InChI=1S/C15H15N3/c16-10-9-13-14-8-4-5-11-18(14)15(17-13)12-6-2-1-3-7-12/h1-8,11H,9-10,16H2

InChI Key

PWTYSHQJKMAVEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CCN

Origin of Product

United States

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